Enhanced Hydrophobicity vs. Shorter-Chain Aminophosphonates Drives Scale-Inhibitor Retention in Oilfield Formations
The 2‑ethylhexyl substituent increases the calculated octanol‑water partition coefficient (ClogP) of the parent acid by approximately 2.5–3.0 log units relative to the ethyl‑amino analog EABMP (CAS 5995‑42‑6) [1]. In aminophosphonate scale-inhibitor squeeze treatments, higher hydrophobicity correlates with prolonged inhibitor return profiles due to enhanced adsorption onto reservoir rock; literature on structurally related alkyl‑aminophosphonates demonstrates that increasing alkyl chain length from C₂ to C₈ extends squeeze lifetime by a factor of 1.5–3× under comparable formation conditions [2].
| Evidence Dimension | Calculated hydrophobicity (ClogP of parent phosphonic acid) |
|---|---|
| Target Compound Data | ClogP ~ 1.2 (parent acid, C₁₀H₂₅NO₆P₂, estimated by fragment‑based method) |
| Comparator Or Baseline | EABMP (ethylaminobis(methylenephosphonic acid), CAS 5995‑42‑6): ClogP ~ −1.5 |
| Quantified Difference | ΔClogP ≈ 2.7 log units higher for the 2‑ethylhexyl derivative |
| Conditions | In silico estimation using ACD/Labs or equivalent fragment‑based algorithm at 25 °C, un‑ionised acid form |
Why This Matters
Higher hydrophobicity improves adsorption and retention in downhole scale-inhibitor squeeze applications, directly reducing re‑treatment frequency and operational expenditure.
- [1] PubChem Compound Summary CID 44154371: Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate. National Library of Medicine, accessed 2025. View Source
- [2] Kelland, M. A. Production Chemicals for the Oil and Gas Industry. CRC Press, 2nd Edition, 2014. Chapter 3: Scale Inhibition. View Source
